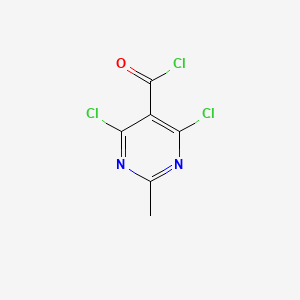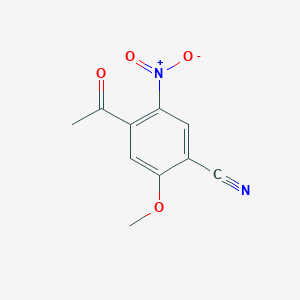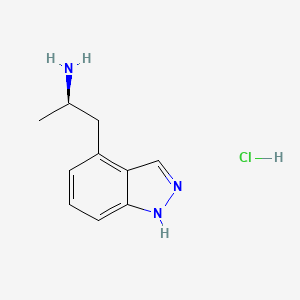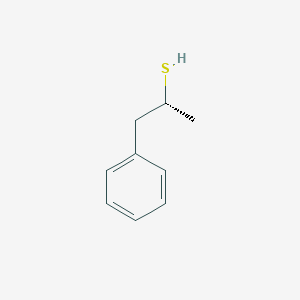
(R)-1-Phenylpropane-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Phenylpropane-2-thiol is an organic compound characterized by a thiol group attached to a propane chain with a phenyl group at the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenylpropane-2-thiol typically involves the reaction of ®-1-Phenylpropane-2-ol with thiolating agents. One common method is the use of thiourea followed by hydrolysis to yield the desired thiol compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-1-Phenylpropane-2-thiol may involve more scalable methods such as catalytic hydrogenation of precursor compounds or the use of continuous flow reactors to optimize yield and purity. These methods are designed to meet the demands of large-scale production while maintaining cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Phenylpropane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted organic compounds depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
®-1-Phenylpropane-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in the context of thiol-disulfide exchange reactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-1-Phenylpropane-2-thiol involves its thiol group, which can interact with various molecular targets through thiol-disulfide exchange reactions. This interaction can modulate the activity of enzymes and proteins, influencing cellular pathways and biological processes. The compound’s ability to undergo oxidation and reduction also plays a role in its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylethanethiol: Similar structure but with a shorter carbon chain.
2-Phenylpropane-1-thiol: Thiol group located at a different position on the propane chain.
Benzyl mercaptan: Contains a benzyl group instead of a phenyl group.
Uniqueness
®-1-Phenylpropane-2-thiol is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. The presence of the phenyl group and the thiol group at specific positions on the propane chain imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H12S |
|---|---|
Molekulargewicht |
152.26 g/mol |
IUPAC-Name |
(2R)-1-phenylpropane-2-thiol |
InChI |
InChI=1S/C9H12S/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
ACTXIMLSMCEGSC-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](CC1=CC=CC=C1)S |
Kanonische SMILES |
CC(CC1=CC=CC=C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


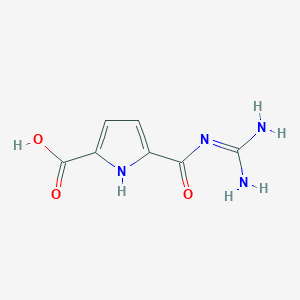
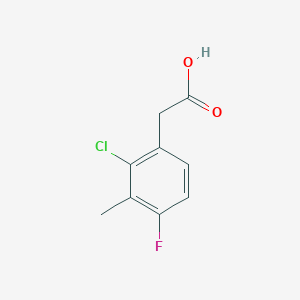
![6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12964902.png)
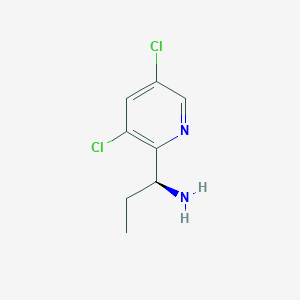
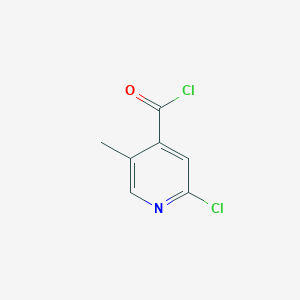
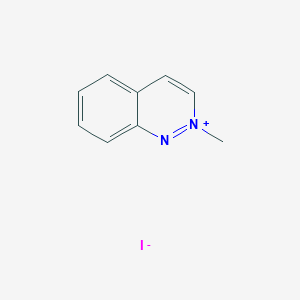

![2,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B12964945.png)

